molecular formula C12H14O3 B1626417 1-Oxo-1-phenylbutan-2-yl acetate CAS No. 21550-10-7

1-Oxo-1-phenylbutan-2-yl acetate

Cat. No. B1626417
CAS RN: 21550-10-7
M. Wt: 206.24 g/mol
InChI Key: NFLPTNUUNCIKKF-UHFFFAOYSA-N
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Description

“1-Oxo-1-phenylbutan-2-yl acetate” is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-Oxo-1-phenylbutan-2-yl acetate” is represented by the formula C12H14O3 . This indicates that the molecule consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms. Detailed structural analysis would require additional information such as NMR, HPLC, LC-MS data .

Scientific Research Applications

Marine Compound Isolation

Zhang et al. (2009) identified new compounds, including 1-(5-oxotetrahydrofuran-2-yl)ethyl 2-phenylacetate, from the marine fungus Nigrospora sphaerica. This research highlights the potential of marine organisms as sources for novel chemical compounds with diverse applications (Zhang et al., 2009).

Asymmetric Hydrogenation in Chemistry

Zhu et al. (2010) achieved direct asymmetric hydrogenation of related acids to produce 2-hydroxy-4-arylbutanoic acids, demonstrating a method potentially useful for synthesizing intermediates in pharmaceuticals, which may have implications for 1-Oxo-1-phenylbutan-2-yl acetate synthesis (Zhu et al., 2010).

Reduction and Acetylation Studies

Zivkovic-Stosic and Radulović (2021) explored the reduction of similar ketones and the acetylation of their products, providing insights into the chemical behaviors and potential transformations of compounds like 1-Oxo-1-phenylbutan-2-yl acetate (Zivkovic-Stosic & Radulović, 2021).

Heme Oxygenase Inhibition

Roman et al. (2007) synthesized and evaluated 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes as novel inhibitors of heme oxygenase, a crucial enzyme in the human body. This research could provide a framework for understanding the biological activities of related compounds (Roman et al., 2007).

Ionic Liquid Catalysis

Ghashang et al. (2016) utilized an ionic liquid catalyst for synthesizing derivatives of compounds structurally similar to 1-Oxo-1-phenylbutan-2-yl acetate. This highlights the potential of ionic liquids in facilitating efficient and environmentally friendly chemical reactions (Ghashang et al., 2016).

Oxidative Fragmentation Studies

Krstic et al. (2003) explored the oxidative fragmentation of hydroxy-1-oxo-5-cholestan-3-yl acetate, providing insights into the reactivity and potential transformations of structurally related compounds (Krstic et al., 2003).

Tetrazole-Containing Derivatives Synthesis

Putis et al. (2008) reported the preparation of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, demonstrating methodologies that could be applicable to the synthesis and modification of 1-Oxo-1-phenylbutan-2-yl acetate (Putis et al., 2008).

Safety And Hazards

The safety and hazards associated with “1-Oxo-1-phenylbutan-2-yl acetate” are not provided in the search results. Safety data sheets (SDS) for similar compounds, such as ethyl acetate and n-butyl acetate , provide information on hazards, safe handling procedures, and emergency measures. An SDS for “1-Oxo-1-phenylbutan-2-yl acetate” should be consulted for accurate safety and hazard information.

properties

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-11(15-9(2)13)12(14)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLPTNUUNCIKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545074
Record name 1-Oxo-1-phenylbutan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-1-phenylbutan-2-yl acetate

CAS RN

21550-10-7
Record name 1-Oxo-1-phenylbutan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T HOKAMP - New Chiral Iodine (III) Reagents for Stereoselective … - orca.cardiff.ac.uk
General Procedure GP10 for the synthesis of acetyl enol ethers 298 A solution of n-BuLi (1.32 mL, 3.30 mmol, 1.1 equiv., 2.5 M in n-hexane) was added slowly at− 78 C to a solution of …
Number of citations: 0 orca.cardiff.ac.uk
XF Song, LJ Zhang, XG Zhang, HY Tu - Tetrahedron, 2023 - Elsevier
A general and efficient method for the synthesis of trifluoromethylated α-acyloxyketones has been developed via silver-catalyzed hydroacyloxylation of trifluoromethyl propynols with a …
Number of citations: 0 www.sciencedirect.com
BD Rupanawar, KD Mane, G Suryavanshi - New Journal of Chemistry, 2022 - pubs.rsc.org
An efficient and metal-free method has been developed for the sequential oxidation of α-alkylbenzylamines followed by acetoxylation or tosylation for the synthesis of α-acyloxy/tosyloxy …
Number of citations: 1 pubs.rsc.org

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